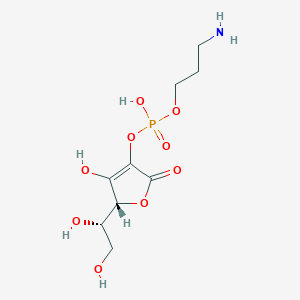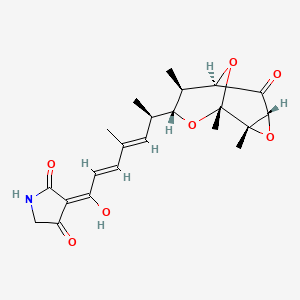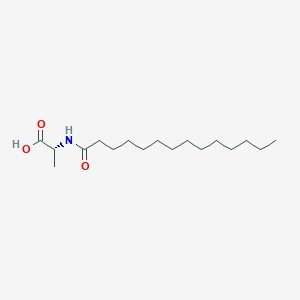
2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde
Overview
Description
“2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .
Physical and Chemical Properties Analysis
Scientific Research Applications
Catalytic Applications and Synthesis
Catalytic Synthesis of Tetrahydrobenzo[b]pyrans : A study by Katkar et al. (2011) demonstrated the use of ZnO-beta zeolite as an inexpensive and effective catalyst for the synthesis of 4H-Benzo[b]pyrans, employing benzaldehyde derivatives in a one-pot, three-component reaction. The process highlights the compound's role in facilitating efficient catalytic reactions, providing good to excellent yields, short reaction times, and the reusability of the catalyst (Katkar et al., 2011).
Green Synthesis of Pyrans : Research by Habibi‐Khorassani et al. (2016) utilized caffeine as a green catalyst in a similar synthesis process, emphasizing environmentally friendly methods. This work illustrates the broader potential of employing such compounds in sustainable chemical syntheses (Habibi‐Khorassani et al., 2016).
Corrosion Inhibition
- Steel Corrosion Inhibition : Emregül et al. (2006) investigated a Schiff base compound derived from benzaldehyde for its inhibitory effects on steel corrosion in acidic conditions. The study found that the synthesized compound significantly retarded corrosion, providing insights into its potential as a corrosion inhibitor (Emregül et al., 2006).
Chemical Sensing
- Fluoride Anion Sensing : A study by Tabasi et al. (2018) developed pyrenoimidazolyl-benzaldehyde fluorophores for the efficient detection of fluoride anions. This research underscores the compound's utility in creating sensitive chemical sensors that can be used for environmental monitoring and analytical chemistry applications (Tabasi et al., 2018).
Antimicrobial and Anticancer Activity
- Biological Activities : Sigroha et al. (2012) synthesized a series of hydrazone derivatives containing the pyrazole ring, exhibiting moderate fungicidal and anticancer activities. This highlights the potential biomedical applications of benzaldehyde derivatives in developing new therapeutic agents (Sigroha et al., 2012).
Safety and Hazards
Future Directions
The future directions for “2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde” and similar compounds are promising. Pyrazole-based ligands can be used as a precursor for the development of metalloenzyme . This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .
Properties
IUPAC Name |
2,4-dimethyl-6-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-6-10(2)11(8-15)12(7-9)14-5-3-4-13-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYFVVVQGGVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2C=CC=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650852 | |
| Record name | 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-86-9 | |
| Record name | 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)

![ethyl 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylate](/img/structure/B1505724.png)
![Carbonic acid bis[3-[methyldiethoxysilyl]propyl] ester](/img/structure/B1505727.png)

